4,4'-Thiodiphenol

Catalog No.
S588055
CAS No.
2664-63-3
M.F
C12H10O2S
M. Wt
218.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Thiodiphenol

CAS Number

2664-63-3

Product Name

4,4'-Thiodiphenol

IUPAC Name

4-(4-hydroxyphenyl)sulfanylphenol

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

InChI

InChI=1S/C12H10O2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,13-14H

InChI Key

VWGKEVWFBOUAND-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1O)SC2=CC=C(C=C2)O

Synonyms

Bis(4-hydroxyphenyl)sulfide

Canonical SMILES

C1=CC(=CC=C1O)SC2=CC=C(C=C2)O

Synthesis:

4,4'-Thiodiphenol can be synthesized through various methods, including the reaction of 4-chlorophenol with sodium sulfide [].

Potential Applications:

While research on 4,4'-Thiodiphenol is limited compared to other similar compounds, some studies have explored its potential applications in specific areas:

  • G Protein-Coupled Receptor (GPCR) Activation: A study suggests that 4,4'-Thiodiphenol might activate GPCR 30, potentially promoting the proliferation of estrogen receptor alpha-positive breast cancer cells []. However, further research is needed to understand the full implications and potential therapeutic applications.
  • Comparison with Bisphenol A (BPA): 4,4'-Thiodiphenol shares structural similarities with BPA, a commonly used industrial compound raising concerns about potential health effects. Studies comparing the two compounds can offer insights into potential alternatives or the development of safer materials [].
Origin

4,4'-Thiodiphenol is a synthetic compound, not typically found naturally. It can be prepared through various laboratory methods [].

Significance

Research on 4,4'-Thiodiphenol is ongoing, but it shows potential applications in several areas:

  • Polymer Chemistry: As a monomer for the synthesis of functional polymers with specific properties [].
  • Material Science: As a component in the development of new materials with desirable characteristics like conductivity or heat resistance [].
  • Biological Studies: While the exact mechanism is still under investigation, some studies suggest potential uses in enzyme inhibition or as antioxidants [].

Molecular Structure Analysis:

4,4'-Thiodiphenol has a central sulfur atom bonded to two hydroxyl (-OH) groups attached to separate benzene rings at the para (4th) position. This structure gives it some unique features:

  • Di functionality: The presence of two hydroxyl groups allows it to participate in various chemical reactions.
  • Conjugation: The benzene rings and the sulfur atom can participate in conjugation, influencing its electronic properties [].

Chemical Reactions Analysis:

Several reactions involving 4,4'-Thiodiphenol are of interest in scientific research:

  • Synthesis: A common method involves reacting 4-chlorophenol with sodium sulfide [].
4 C6H5Cl + Na2S -> C12H10O2S + 2 NaCl
  • Polymerization: Under specific conditions, 4,4'-Thiodiphenol can undergo polymerization reactions to form polymers with interesting properties [].
  • Oxidation: Studies suggest that 4,4'-Thiodiphenol can be oxidized to form corresponding sulfones or sulfoxides [].

Physical and Chemical Properties Analysis:

  • Melting point: 142-144 °C [].
  • Boiling point: Decomposes before boiling [].
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol, acetone, and dichloromethane [].
  • Stability: Relatively stable under normal storage conditions [].

Mechanism of Action:

The specific mechanism of action of 4,4'-Thiodiphenol in biological systems is not fully understood. However, some research suggests potential interactions with enzymes or antioxidant properties []. More investigation is needed in this area.

Safety and Hazards:

  • Limited data: There is limited publicly available data on the specific hazards of 4,4'-Thiodiphenol. However, due to the presence of a sulfur atom and aromatic rings, it is recommended to handle it with care in a well-ventilated laboratory following standard laboratory safety protocols.

XLogP3

3.3

LogP

3.34 (LogP)

Melting Point

155.0 °C

UNII

NGN288M6MM

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (81.13%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H319 (16.98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2664-63-3

Wikipedia

4,4'-thiodiphenol

General Manufacturing Information

Phenol, 4,4'-thiobis-: ACTIVE

Dates

Modify: 2023-08-15

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